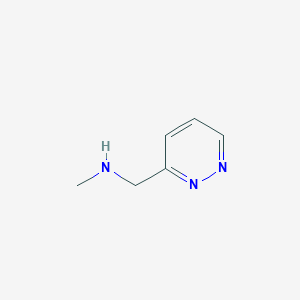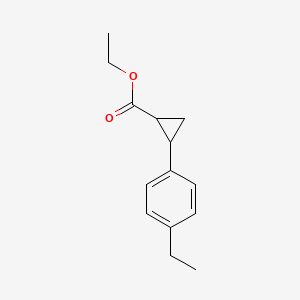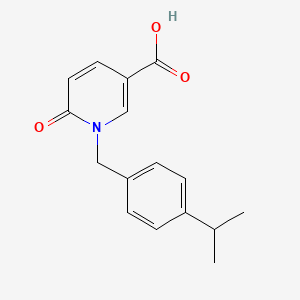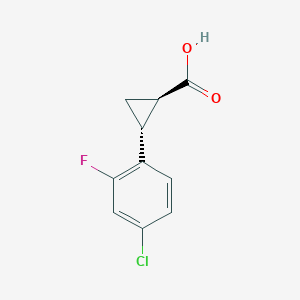
2-(4-Chlorophenyl)ethenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)ethenesulfonyl fluoride is an organic compound with the molecular formula C8H6ClFO2S. It is a derivative of ethenesulfonyl fluoride, where a 4-chlorophenyl group is attached to the ethene moiety. This compound is known for its reactivity and is used in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)ethenesulfonyl fluoride typically involves the reaction of 4-chlorophenylboronic acid with ethenesulfonyl fluoride under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)ethenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-sulfur bonds.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like potassium carbonate, nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in organic solvents like THF or dichloromethane at controlled temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions yield sulfonamide or sulfonate ester derivatives, while addition reactions produce β-sultams .
Applications De Recherche Scientifique
2-(4-Chlorophenyl)ethenesulfonyl fluoride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)ethenesulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of covalent bonds with nucleophiles, resulting in the modification of target molecules. The compound can inhibit enzymes by reacting with active site residues, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)ethenesulfonyl fluoride can be compared with other similar compounds such as:
2-(4-Bromophenyl)ethenesulfonyl fluoride: This compound has a bromine atom instead of chlorine and exhibits similar reactivity but with different electronic and steric properties.
2-(4-Fluorophenyl)ethenesulfonyl fluoride: This compound has a fluorine atom instead of chlorine and shows different reactivity patterns due to the electronegativity of fluorine.
The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H6ClFO2S |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)ethenesulfonyl fluoride |
InChI |
InChI=1S/C8H6ClFO2S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-6H |
Clé InChI |
UVUNWXQELONMGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CS(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dioxo-3,4-dihydro-1H-pyrido[2,1-c][1,2,4]thiadiazin-5-ium-7-carboxylic acid](/img/structure/B11817690.png)

![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)









![2-chloro-6-ethylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11817772.png)

